molecular formula C13H19NO4S B2957961 ((2,5-Dimethylphenyl)sulfonyl)valine CAS No. 1009346-46-6

((2,5-Dimethylphenyl)sulfonyl)valine

Cat. No.: B2957961
CAS No.: 1009346-46-6
M. Wt: 285.36
InChI Key: RSFWLMSKHBUENF-UHFFFAOYSA-N
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Description

((2,5-Dimethylphenyl)sulfonyl)valine is a chemical compound with the CAS Number: 1009346-46-6 . It has a molecular weight of 285.36 and its IUPAC name is N-[(2,5-dimethylphenyl)sulfonyl]valine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for This compound is 1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16) . This code represents the molecular structure of the compound.

Scientific Research Applications

Inhibition of Acetolactate Synthase

  • Site of Action of Herbicides : Compounds related to “((2,5-Dimethylphenyl)sulfonyl)valine” have been studied for their herbicidal properties, particularly in inhibiting the biosynthesis of essential amino acids like valine and isoleucine in plants. Chlorsulfuron, for example, is a sulfonylurea herbicide that inhibits acetolactate synthase, a key enzyme in the synthesis of these amino acids, showcasing the application of sulfonyl compounds in agricultural chemistry (Ray, 1984).

Peptide Conformation Studies

  • Peptide Folding and β-Turns : The conformations of peptides related to the structure of “this compound” have been analyzed using nuclear magnetic resonance (NMR) and circular dichroism (CD), contributing to our understanding of peptide structure and folding mechanisms. Studies on specific tetrapeptide structures have revealed insights into β-turn conformations, highlighting the role of sulfonyl-containing compounds in the study of protein and peptide chemistry (Higashijima et al., 1983).

Drug Binding and Molecular Interactions

  • Drug Binding Sites on Serum Albumin : Research into fluorescent probes like 5-dimethylaminonaphthalene-1-sulfonamide has shed light on the specific binding sites for anionic drugs on human serum albumin (HSA). This line of inquiry helps decipher the interactions between drugs and carrier proteins, crucial for understanding drug efficacy and distribution within the human body (Sudlow et al., 1976).

Molecular Probes and Fluorescent Dyes

  • Development of Fluorescent Molecular Probes : The synthesis and characterization of solvatochromic dyes, which include sulfonyl groups, exemplify their use in creating sensitive molecular probes for biological research. These dyes' properties, such as fluorescence response to solvent polarity, enable their application in studying various biological events and processes (Diwu et al., 1997).

Cryoprotection and Antifreeze Properties

  • Cryoprotective Agents : Innovative research into polyampholytes, which includes examining the cryoprotective efficiency of compounds with carboxylated amino groups, presents an alternative to traditional cryoprotective agents like dimethyl sulfoxide (DMSO). These studies contribute to the development of safer and more efficient materials for biological sample preservation (Matsumura & Hyon, 2009).

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFWLMSKHBUENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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